p-Phenylenediamine sulfate
Description
Properties
IUPAC Name |
benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPKLWVNKAMAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106-50-3 (Parent) | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066028 | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [MSDSonline] | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16245-77-5 | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |
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| Record name | P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1,4-BENZENEDIAMINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-nitrochlorobenzene: The most common method involves treating 4-nitrochlorobenzene with ammonia to produce 4-nitroaniline, which is then hydrogenated to yield p-Phenylenediamine.
DuPont Route: Aniline is converted to diphenyltriazine, which is then transformed by acid-catalysis to 4-aminoazobenzene.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes and the use of sulfuric acid to produce the sulfate salt. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
p-Phenylenediamine sulfate undergoes oxidation to form quinonoid intermediates, which are critical for hair dye formation and polymer synthesis. Key pathways include:
Hair Dye Formation
In alkaline conditions (pH 9–11) with hydrogen peroxide (H₂O₂), the sulfate salt is oxidized to quinone diimine, which couples with resorcinol or other couplers to form indoaniline dyes . The reaction proceeds as:
Conditions :
Persulfate-Assisted Polymerization
This compound polymerizes via free-radical intermediates in the presence of potassium persulfate (K₂S₂O₈). Computational studies reveal the mechanism involves:
-
Free-radical formation : Persulfate initiates homolytic cleavage to sulfate radicals (SO₄⁻·), abstracting hydrogen from the amine group .
-
Dimerization : Radical coupling forms a dimer (∆G‡ = 11.6 kcal/mol with K₂S₂O₈ vs. 29.2 kcal/mol with sulfate radicals) .
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Ammonia extrusion : Elimination of NH₃ yields conjugated poly(p-phenylenediamine) .
Polymerization Pathways
The sulfate counterion stabilizes intermediates during polymerization. Key steps and energy barriers are summarized below:
This low-barrier pathway explains the efficiency of persulfate in synthesizing conductive polymers like poly(p-phenylenediamine) .
Analytical Detection Reactions
This compound participates in colorimetric assays due to its redox activity:
DPD Method for Chlorine Detection
In acidic conditions, the sulfate salt reacts with hypochlorous acid (HOCl) to form a magenta-colored Würster dye radical cation :
Optimal conditions :
Biological Interactions
The sulfate salt’s reactivity extends to biological systems:
Metabolic Activation
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N-hydroxylation : Cytochrome P450 enzymes convert this compound to N-hydroxy metabolites, potential sensitizers .
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Protein binding : Quinone-imine intermediates form haptens with skin proteins, triggering allergic contact dermatitis .
Toxicity Data
| Endpoint | Result | Source |
|---|---|---|
| Dermal sensitization | Positive in 9/20 guinea pigs (3% solution) | |
| Acute oral toxicity | LD₅₀ > 2,000 mg/kg (rat) |
Degradation and Stability
This compound decomposes under harsh conditions:
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Thermal degradation : Above 170°C, emits toxic nitrogen oxides (NOₓ) and sulfur oxides (SOₓ) .
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Photodegradation : UV exposure accelerates oxidation to quinones, causing darkening .
Comparative Reactivity of p-Phenylenediamine Salts
| Property | Sulfate Salt | Hydrochloride Salt |
|---|---|---|
| Solubility in water | 120 g/L (20°C) | 95 g/L (20°C) |
| Oxidation onset pH | 9.0 | 8.5 |
| Polymerization rate | Faster (persulfate-mediated) | Moderate |
Scientific Research Applications
Cosmetic Applications
Hair Dyes
PPD sulfate is primarily used as a hair dye ingredient due to its ability to produce a wide range of colors. It functions as an oxidative dye, where it undergoes a chemical reaction to form colored compounds upon application to hair. The safety assessment conducted by the Expert Panel for Cosmetic Ingredient Safety concluded that PPD and its salts, including PPD sulfate, are safe for use in hair coloring products at specified concentrations (up to 6%) .
Skin Sensitization and Safety Concerns
While PPD sulfate is effective as a hair dye, it is also a known sensitizer. Some individuals may experience allergic reactions upon exposure. The safety assessment emphasizes the importance of conducting patch tests before use to minimize adverse reactions .
Non-Cosmetic Applications
Industrial Uses
Beyond cosmetics, PPD sulfate has diverse applications in various industrial sectors:
- Photographic Development : It serves as a developing agent in photographic processes.
- Rubber Industry : PPD sulfate is used as an antioxidant and accelerator in rubber manufacturing, enhancing the durability and performance of rubber products.
- Textile Dyeing : It acts as a colorant in textile applications, contributing to the vibrant colors of fabrics.
- Analytical Chemistry : PPD sulfate is utilized as an analytical reagent for detecting nitrogen compounds and other substances in laboratory settings .
Chemical and Biochemical Applications
PPD sulfate plays a significant role in chemical research and biochemical applications:
- Reagents for Assays : It is employed as a reagent in various assays, including those measuring oxidative enzyme activity.
- Environmental Applications : The compound is used for removing nitrogen oxides from waste gases, contributing to pollution control efforts .
Case Studies
Several case studies highlight the implications of using PPD sulfate:
- Allergic Reactions in Hair Dyes : Reports indicate that individuals using hair dyes containing PPD sulfate have experienced severe allergic reactions, leading to dermatitis and other skin conditions. These cases underscore the necessity for consumer awareness regarding potential sensitivities .
- Industrial Safety Assessments : In industrial settings where PPD sulfate is utilized, safety assessments have been conducted to evaluate exposure risks among workers. These studies have led to recommendations for protective measures to mitigate exposure .
Table 1: Concentration of Use in Hair Dyes
| Formulation Type | Maximum Concentration (%) | Reported Uses |
|---|---|---|
| Hair Coloring Products | 2 - 6 | 200 |
| Eye Makeup Preparations | Not Approved | 7 |
| Temporary Tattoos | Not Approved | Multiple Cases |
Table 2: Industrial Applications of PPD Sulfate
| Application Area | Specific Use |
|---|---|
| Photographic Development | Developing agent for films |
| Rubber Manufacturing | Antioxidant and accelerator |
| Textile Industry | Dyeing agent for fabrics |
| Analytical Chemistry | Reagent for nitrogen detection |
Mechanism of Action
Mechanism: p-Phenylenediamine sulfate exerts its effects primarily through oxidative reactions. In hair dyes, it undergoes oxidation to form colored compounds that impart color to the hair. The compound acts as a precursor that, upon oxidation, forms reactive intermediates which then couple with other agents to produce the final dye .
Molecular Targets and Pathways:
Oxidative Pathways: Involves the formation of quinone intermediates.
Coupling Reactions: Reacts with other aromatic compounds to form stable dye molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: m-Phenylenediamine and o-Phenylenediamine Derivatives
| Property | p-Phenylenediamine Sulfate | m-Phenylenediamine Sulfate | o-Phenylenediamine Derivatives |
|---|---|---|---|
| CAS Number | 16245-77-5 | 5418-94-0 | Varies (e.g., 615-50-9) |
| Amino Group Position | Para (1,4) | Meta (1,3) | Ortho (1,2) |
| Reactivity | High (ideal for polymerization) | Moderate | Lower (limited dye-forming ability) |
| Toxicity | Low systemic toxicity | Higher dermal sensitization potential | Potent mutagen (e.g., Ames test) |
| Use in Cosmetics | Common (hair dyes) | Rare | Restricted due to safety concerns |
Substituted Derivatives: Alkyl and Hydroxyethyl Modifications
N,N-Dimethyl-p-Phenylenediamine Sulfate
- CAS : 536-47-0
- Formula : C₈H₁₂N₂·H₂SO₄
- Applications: Analytical reagent (e.g., spectrophotometric detection of phenolic groups) .
N,N-Diethyl-p-Phenylenediamine Sulfate
- CAS : 6283-63-2
- Formula : C₁₀H₁₆N₂·H₂SO₄
N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate
Salt Forms: p-Phenylenediamine HCl vs. Sulfate
| Property | p-Phenylenediamine Sulfate | p-Phenylenediamine HCl |
|---|---|---|
| CAS Number | 16245-77-5 | 624-18-0 |
| Solubility | Moderate in water | High in water |
| Stability | Stable under oxidative conditions | Prone to faster degradation |
| Mutagenicity | Low (parent compound) | Potent mutagen when oxidized |
Analytical Differentiation Techniques
- HPLC : Primesep 100 column effectively separates o-, m-, and p-phenylenediamine derivatives using UV detection .
- Infrared Spectroscopy : Used to confirm sulfate group presence in this compound .
- Mass Spectrometry : Differentiates alkyl-substituted derivatives (e.g., dimethyl vs. diethyl) via molecular ion fragmentation .
Biological Activity
p-Phenylenediamine sulfate (PPD sulfate) is a derivative of p-phenylenediamine (PPD), widely used in various applications, particularly in hair dyes and cosmetics. This article explores the biological activity of PPD sulfate, focusing on its toxicity, genotoxicity, sensitization potential, and metabolic pathways based on diverse research findings.
This compound is an aromatic amine that can undergo oxidation to form reactive intermediates. These intermediates are known to react with biological tissues, leading to various biological effects. PPD sulfate is primarily utilized in hair dye formulations due to its ability to produce stable colorants when oxidized in the presence of coupling agents and hydrogen peroxide .
Acute Toxicity
Acute toxicity studies have demonstrated that PPD sulfate has a moderate toxicity profile. The LD50 (lethal dose for 50% of the population) has been reported at approximately 427 mg/kg in rats when administered orally . In dermal exposure studies, PPD sulfate has shown varying degrees of skin irritation and sensitization, particularly in guinea pigs, where it induced allergic contact dermatitis upon repeated exposure .
Genotoxicity
The genotoxic potential of PPD sulfate has been evaluated through various assays. While some studies indicate that PPD sulfate may exhibit genotoxic effects, particularly through oxidative stress mechanisms, in vivo assays have shown no significant genotoxic activity under specific conditions . This discrepancy highlights the need for careful consideration of exposure levels and biological context.
Sensitization Potential
PPD sulfate is recognized for its sensitizing properties. A case-control study conducted in the Northern Netherlands found a significant association between PPD exposure and allergic reactions among hairdressers and consumers using hair dye products containing PPD . The study noted that sensitization rates were influenced by the frequency and duration of exposure.
Metabolism and Biotransformation
The metabolism of PPD sulfate involves N-acetylation processes that can lead to the formation of less toxic metabolites. Research indicates that when applied topically, PPD undergoes biotransformation into N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), with varying production rates depending on the concentration applied . These metabolites have different biological activities compared to their parent compound.
Case Study 1: Allergic Reactions in Hairdressers
A study examining hairdressers exposed to hair dyes containing PPD sulfate revealed a high incidence of allergic contact dermatitis. The research highlighted the importance of protective measures in occupational settings where PPD is frequently used .
Case Study 2: Consumer Exposure Assessment
Another investigation assessed consumer exposure to hair dyes containing PPD. The findings indicated that while most users did not experience adverse effects, a subset developed sensitization over time, emphasizing the need for labeling and consumer education regarding potential risks associated with repeated use .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing p-phenylenediamine sulfate in laboratory settings?
- Methodological Answer : Synthesis can be optimized using acidic ionic liquids (e.g., pyridinium hydrogen sulfate) as green solvents, enabling controlled polymerization into rod-shaped or polyhedral structures. Characterization should include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) for thermal stability. Field emission scanning electron microscopy (FESEM-EDX) is critical for morphological and elemental composition validation .
Q. How can researchers reliably quantify this compound in complex matrices like hair dyes or environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) using a Primesep 100 column (150 mm × 4.6 mm, 5 µm) is effective for separating aromatic amines. For enhanced sensitivity, coupling with mass spectrometry (LC-MS) is recommended, particularly for detecting trace levels in biological fluids or occupational exposure studies. Method validation should include spike-and-recovery experiments and calibration curves with internal standards .
Q. What safety protocols are essential when handling this compound in laboratory experiments?
- Methodological Answer : Prioritize fume hood use to minimize inhalation risks and wear nitrile gloves to prevent dermal absorption. Acute toxicity data (e.g., LD₅₀ values) from REACH registrations should inform exposure limits. Institutional review boards (IRBs) must approve protocols involving human cell lines or occupational health studies, referencing guidelines from the Cosmetic Ingredient Review (CIR) and European Chemicals Agency (ECHA) .
Advanced Research Questions
Q. How can contradictory toxicological data on this compound (e.g., carcinogenicity) be resolved in meta-analyses?
- Methodological Answer : Conduct systematic reviews using databases like PubMed, ECHA, and NIOSH, filtering for peer-reviewed studies with robust experimental designs (e.g., longitudinal cohort studies). Apply statistical tools (e.g., SPSS) to assess heterogeneity via I² statistics. For conflicting carcinogenicity results (e.g., IARC vs. CIR classifications), prioritize studies with in vivo models and dose-response validation over in vitro assays .
Q. What experimental designs are optimal for assessing long-term occupational exposure effects of this compound on organ function?
- Methodological Answer : Implement cross-sectional studies with matched controls, focusing on liver/kidney biomarkers (e.g., ALT, creatinine) in occupationally exposed populations. Use standardized questionnaires to control for confounders like smoking or comorbidities. Analytical methods should include multivariate regression to isolate this compound’s effects from co-exposures .
Q. How can electrochemical properties of poly(p-phenylenediamine) sulfate be tailored for conductive polymer applications?
- Methodological Answer : Adjust synthesis parameters such as ionic liquid type (e.g., triethylammonium hydrogen sulfate) and polymerization time to modulate conductivity. Characterize using cyclic voltammetry and UV-Vis spectroscopy to correlate bandgap energy with structural morphology. Publish raw datasets (e.g., XRD patterns) in supplementary materials for reproducibility .
Q. What strategies improve detection limits in environmental monitoring of this compound degradation products?
- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples prior to LC-MS analysis. Degradation pathways (e.g., oxidation to quinones) can be tracked using isotope-labeled tracers (¹³C or ¹⁵N). Collaborative studies with regulatory agencies (e.g., EPA) ensure method alignment with international standards .
Data Analysis and Interpretation
Q. How should researchers address gaps in mechanistic toxicology data for this compound?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) of exposed cell lines with pathway analysis tools (e.g., KEGG) to identify dysregulated genes. Validate hypotheses using CRISPR-Cas9 knockouts in vitro. Open-access repositories like GEO should host datasets to facilitate meta-analyses .
Q. What statistical approaches are recommended for reconciling variability in acute toxicity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
